2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a benzopyran ring fused with an ethanamine group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions using suitable amine precursors.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cardiovascular diseases.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A structurally similar compound with a benzopyran ring but lacking the ethanamine group.
2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran: Another benzopyran derivative with additional methyl groups.
Uniqueness
2-(3,4-dihydro-2H-1-benzopyran-7-yl)ethan-1-amine hydrochloride is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2252149-46-3 |
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Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-7-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9;/h3-4,8H,1-2,5-7,12H2;1H |
InChI Key |
VLYPTSKMFQDTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)CCN)OC1.Cl |
Origin of Product |
United States |
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